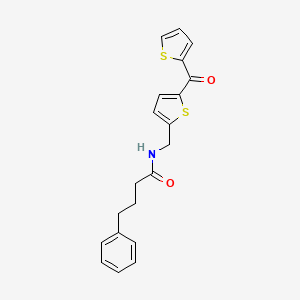

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide

Description

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide is a heterocyclic amide derivative featuring a phenyl-substituted butanamide backbone linked to a thiophene-2-carbonyl-modified thiophenylmethyl group. This compound is structurally characterized by two thiophene rings, one of which is functionalized with a carbonyl group, contributing to its electron-deficient aromatic system. The butanamide chain enhances solubility in polar solvents, while the phenyl group introduces hydrophobic interactions. Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and WinGX .

Properties

IUPAC Name |

4-phenyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S2/c22-19(10-4-8-15-6-2-1-3-7-15)21-14-16-11-12-18(25-16)20(23)17-9-5-13-24-17/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXZMDYTUAICJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. The Paal–Knorr reaction, for instance, involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , with a molecular weight of 372.50 g/mol. Its structure features a phenyl group and thiophene rings, which contribute to its biological activity and potential applications.

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The presence of thiophene rings enhances the interaction with biological targets, potentially leading to the inhibition of tumor growth.

Case Study: Cytotoxicity in HeLa Cells

A study demonstrated that 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide reduced cell viability in HeLa cells by 65% at a concentration of 50 µM. This suggests its potential as an anticancer agent.

2. Antimicrobial Properties

The compound has shown promising antibacterial and antifungal activity. Its thiophene moieties are believed to enhance membrane permeability, allowing for better interaction with microbial cells.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene units contribute to charge transport properties, making it a candidate for further research in this field.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | 65% reduction in HeLa cell viability | Case Study 1 |

| Antimicrobial | Effective against Staphylococcus aureus | Case Study 2 |

| Organic Electronics | Potential use in OLEDs and OPVs | Research Findings |

Research Findings

The ongoing research on this compound focuses on optimizing its structure to enhance efficacy while minimizing toxicity. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications on the thiophene rings can significantly affect biological activity.

- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action

The mechanism of action of 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in heterocyclic cores, substituents, and backbone length, leading to variations in physicochemical and electronic properties. Below is a comparative analysis with key analogs:

Key Observations

Heterocyclic Core Differences: The thiophene-thiophene core in the target compound provides extended π-conjugation compared to the thiadiazole core in , which is more electron-deficient due to its two nitrogen atoms. This difference influences reactivity: thiophene derivatives are more prone to electrophilic substitution, while thiadiazoles exhibit stronger hydrogen-bonding capabilities .

The thiophene-2-carbonyl group introduces electron-withdrawing effects, stabilizing the aromatic system and modulating electronic density for interactions with enzymes or receptors.

Synthetic Routes: Synthesis of thiophene derivatives (target compound) may involve Friedel-Crafts acylation or Suzuki coupling, contrasting with the Mannich reaction used for thiazole derivatives in . Purification methods vary: flash chromatography is common for thiazoles , while extraction protocols (e.g., ethyl acetate/water partitioning) are noted for phenylamino analogs .

Physicochemical Properties

- Solubility : The thiophene-2-carbonyl group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF) compared to thiadiazole analogs, which are less soluble due to rigid planar structures .

- Melting Points : Thiazole derivatives (e.g., ) often exhibit higher melting points (>200°C) owing to crystalline packing, while thiophene-based compounds may show lower melting points due to reduced symmetry.

Biological Activity

The compound 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide is a novel derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide typically involves the condensation of thiophene derivatives with amine substrates. The process can be summarized as follows:

- Preparation of Thiophene Derivatives : The thiophene-2-carboxylic acid is reacted with various amines to form the corresponding amides.

- Formation of the Target Compound : The reaction proceeds under controlled conditions to yield the final product, often utilizing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

The biological activity of 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies have shown that thiophene derivatives can act as inhibitors of key enzymes involved in metabolic pathways, such as PDK1 and LDHA, which are crucial in cancer cell metabolism .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a role in tumor progression .

- Cell Membrane Permeability : The lipophilic nature of the compound enhances its ability to cross cell membranes, facilitating its bioavailability and effectiveness in cellular environments .

Case Studies

Several studies have evaluated the biological effects of similar compounds, providing insights into the potential applications of 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide:

In Vitro Studies

In vitro studies have highlighted the cytotoxic effects of similar thiophene derivatives on various cancer cell lines:

- Cytotoxicity : Compounds similar to 4-phenyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)butanamide have shown IC50 values ranging from 57.10 to 110.0 μg/mL against colorectal cancer cells (LoVo and HCT116), indicating significant potential for further development .

- Molecular Docking Studies : Molecular docking analyses suggest strong binding affinities to target proteins involved in tumorigenesis, supporting the hypothesis that these compounds could effectively inhibit tumor growth through multiple pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.